![molecular formula C18H13ClN2O2 B1289288 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile CAS No. 214476-99-0](/img/structure/B1289288.png)
7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile
Overview
Description
The compound 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and are commonly used in the synthesis of pharmaceuticals and other organic compounds.
Synthesis Analysis
The synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a closely related compound, was achieved through a multi-step process starting from methyl 4-hydroxy-3-methoxybenzoate. The process involved substitution, nitration, reduction, cyclization, and chlorination steps, resulting in a total yield of 29.2% . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies involving multi-step reactions are typically employed for such complex organic molecules.
Molecular Structure Analysis
The molecular structure of a related compound, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, was characterized using various spectroscopic techniques including 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry. The X-ray powder diffraction data indicated that the compound crystallized in an orthorhombic system with specific unit-cell parameters . These techniques are essential for confirming the structure of complex organic molecules and ensuring the purity and identity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinoline derivatives can be quite diverse. For instance, the synthesis of the related compound mentioned earlier involved a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . This type of reaction is known for constructing cyclic structures, which are common in many biologically active molecules. The equilibrium polymerization of 7-(alkoxycarbonyl)-7-cyano-1,4-benzoquinone methides, although not directly related to the target compound, demonstrates the reactivity of similar quinone methides under polymerization conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the crystalline nature of a related compound suggests that this compound may also exhibit crystallinity, which can affect its solubility and stability . The presence of functional groups such as methoxy, benzyloxy, and chloro substituents can also impact the compound's reactivity, boiling point, melting point, and other physical properties. However, specific data on the physical and chemical properties of this compound are not provided in the papers.
Scientific Research Applications
Synthesis Methods and Structural Confirmation 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile has been synthesized through a series of steps including substitution, nitration, reduction, cyclization, and chlorination. Its structure was confirmed by 1H NMR and MS spectrum, showcasing the complex process involved in creating this compound (Wang et al., 2015).
Reactivity and Chemical Transformations The chemical reactivity of similar compounds has been studied extensively, revealing reactions with various nucleophilic reagents. These reactions lead to unexpected products, showing the compound's versatile nature in chemical transformations (Ibrahim & El-Gohary, 2016). Additionally, its reactivity has been explored in the synthesis of tetra- and penta-heterocyclic compounds, highlighting its potential in creating complex molecular structures (Abdallah, Hassaneen & Abdelhadi, 2009).
Antimicrobial Activity The antimicrobial activities of derivatives of this compound have been studied, showing moderate activities against a range of selected organisms. This indicates its potential use in developing new antimicrobial agents (Hagrs et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such asCYP1A2 , CYP2C19 , CYP2D6 , and CYP3A4 . These enzymes play crucial roles in drug metabolism and bioactivation .
Mode of Action
It’s known that molecules interact with their targets at a molecular level, often with a receptor or an enzyme that responds to the interaction . In the case of similar compounds, they have been found to inhibit the activity of certain enzymes .
Biochemical Pathways
It’s known that biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .
Pharmacokinetics
The pharmacokinetic properties of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile indicate that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also an inhibitor of several cytochrome P450 enzymes, which could impact its metabolism . Its lipophilicity, as indicated by its Log Po/w values, suggests it has good membrane permeability .
Result of Action
The inhibition of cytochrome p450 enzymes could potentially affect the metabolism of other drugs and substances within the body .
properties
IUPAC Name |
4-chloro-6-methoxy-7-phenylmethoxyquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c1-22-16-7-14-15(21-10-13(9-20)18(14)19)8-17(16)23-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPONOUVXOCATL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625836 | |
Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
214476-99-0 | |
Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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